1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic scaffold with a carboxamide substituent at position 2. Its structure includes a benzyl group at N-1 and a 2-hydroxyethyl moiety on the carboxamide nitrogen. This derivative is synthesized via hydrolysis of methyl ester intermediates (e.g., compounds 17 or 18 in ) followed by condensation with 2-hydroxyethylamine .
Properties
IUPAC Name |
6-benzyl-N-(2-hydroxyethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-11-9-21-19(26)16-12-15-18(24(16)13-14-6-2-1-3-7-14)22-17-8-4-5-10-23(17)20(15)27/h1-8,10,12,25H,9,11,13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCZCIGJRTWKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This article explores its biological activity through various studies, including in vitro assays, structure-activity relationships (SAR), and molecular docking simulations.
Chemical Structure and Properties
The molecular formula of compound 1 is C20H18N4O3, with a molecular weight of approximately 362.39 g/mol. It features a complex heterocyclic structure that contributes to its biological activity. The IUPAC name is 6-benzyl-N-(2-hydroxyethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide .
Antiviral Activity
Recent studies have focused on the antiviral properties of compound 1 against SARS-CoV-2. In vitro assays demonstrated that several derivatives of this compound exhibited potent anti-COVID-19 activity, effectively inhibiting viral growth by over 90% at specific concentrations without significant cytotoxic effects on Vero cells . Molecular docking studies indicated favorable interactions between the compound and the main protease (Mpro) of the virus, suggesting a mechanism for its antiviral action .
Table 1: Antiviral Activity Data
| Compound Derivative | Concentration (µM) | Viral Growth Inhibition (%) | Cytotoxicity (CC50) |
|---|---|---|---|
| Compound 21 | 10 | >90 | >100 |
| Compound 22 | 5 | >90 | >100 |
| Compound 23 | 15 | 85 | >100 |
Anti-inflammatory Activity
In addition to its antiviral properties, compound 1 has been evaluated for anti-inflammatory effects. A study reported that derivatives of pyrimidine compounds showed significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 . The inhibitory potential was quantified using IC50 values, with some derivatives demonstrating comparable or superior activity to established anti-inflammatory drugs like celecoxib.
Table 2: COX Inhibition Data
| Compound Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) |
|---|---|---|
| Compound A | 0.04 ± 0.01 | 0.10 ± 0.02 |
| Compound B | 0.03 ± 0.01 | 0.12 ± 0.03 |
| Compound C | 0.05 ± 0.02 | 0.08 ± 0.01 |
Structure-Activity Relationships (SAR)
The SAR studies conducted on compound derivatives have revealed that modifications at specific positions significantly influence biological activity. For instance, substituents that enhance electron density at certain sites have been linked to increased potency against both viral and inflammatory targets .
Case Studies
Case Study: Antiviral Efficacy Against COVID-19
In a controlled laboratory setting, a series of derivatives based on compound 1 were tested for their efficacy against SARS-CoV-2 in Vero cell cultures. The results indicated that these compounds not only inhibited viral replication but also exhibited low toxicity profiles compared to standard antiviral agents . This positions them as promising candidates for further development.
Case Study: Anti-inflammatory Effects
Another investigation utilized carrageenan-induced paw edema models in rats to assess the anti-inflammatory potential of compound derivatives. The results indicated significant reductions in edema comparable to indomethacin, suggesting that these compounds could be effective in treating inflammatory conditions .
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that compounds similar to 1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrimidine compounds have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| DHFP (N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine) | HT29 (Colon Cancer) | 15.5 | |
| DHFP | DU145 (Prostate Cancer) | 12.3 |
The mechanism of action often involves the inhibition of specific enzymes such as EGFR tyrosine kinase, which is crucial for cancer cell proliferation. Molecular docking studies have confirmed these interactions, suggesting that the compound could serve as a lead in developing new anticancer therapies.
Anti-inflammatory Effects
Pyrimidine derivatives have also been noted for their anti-inflammatory properties. The following table summarizes findings from recent investigations into the anti-inflammatory activities of related compounds:
| Compound | Activity Assessed | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | COX-2 Inhibition | 0.04 ± 0.01 | |
| Compound B | Carrageenan-Induced Edema | Significant Reduction |
These studies indicate that compounds similar to 1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can effectively suppress inflammatory pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Understanding the SAR is crucial for optimizing its biological activity:
-
Synthesis Pathway :
- Initial formation of pyrimidine core.
- Introduction of benzyl and hydroxyethyl groups.
- Final purification through chromatography.
-
Structure-Activity Insights :
- The presence of the benzyl group enhances lipophilicity and cellular uptake.
- Hydroxyethyl substitution may contribute to improved solubility and bioavailability.
Case Studies
Several case studies highlight the practical applications of similar compounds in therapeutic settings:
-
Case Study on Anticancer Activity :
A study evaluated a series of pyrimidine derivatives against human cancer cell lines. The results indicated that modifications on the pyrimidine ring significantly affected cytotoxicity and selectivity towards cancer cells. -
Case Study on Anti-inflammatory Potential :
Another investigation focused on the anti-inflammatory effects of pyrimidine derivatives in animal models. Results demonstrated a marked reduction in paw edema in treated subjects compared to controls, suggesting a potential pathway for developing new anti-inflammatory medications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in substitutions at N-1 and the carboxamide nitrogen. Key comparisons include:
*Estimated based on structural similarity to and .
†Predicted using analogous compounds.
Physicochemical and Pharmacokinetic Properties
- Hydrogen-Bonding Capacity: The 2-hydroxyethyl group in the target compound increases hydrogen-bond donors (HBD = 1) and acceptors (HBA = 5), improving solubility compared to purely aromatic analogs (e.g., : HBD = 1, HBA = 5) .
- logP Trends : Lipophilicity decreases in the order: > > > Target Compound > . The hydroxyethyl group reduces logP by ~0.3–0.5 compared to benzyl or ethylphenyl substituents.
- Polar Surface Area (PSA) : The target compound’s PSA (~50 Ų) is comparable to (50.8 Ų) but lower than (42.4 Ų), suggesting moderate membrane permeability .
Q & A
Q. What are the standard synthetic routes for this compound, and how can intermediates be characterized?
The synthesis typically involves condensation of substituted pyrido[1,2-a]pyrimidine precursors with benzylamines or hydroxyethylamine derivatives. A general procedure includes:
- Reacting 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis to form intermediates .
- Acidification with HCl to precipitate the final product. Key intermediates are characterized via NMR (e.g., δ 3.94 ppm for methyl groups) and mass spectrometry (e.g., CI-MS for [M+H]+ ions) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- NMR : Identifies substituents (e.g., benzyl protons at δ 7.07–8.84 ppm) and hydroxyl groups (broad singlet at δ 12.80 ppm) .
- 13C NMR : Confirms carbonyl (δ 161–170 ppm) and aromatic carbons (δ 100–150 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 258.0 [M+H]+) and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Choice : Methanol is preferred for solubility and stability of intermediates; switching to DMF may reduce side reactions .
- Catalyst Loading : Excess triethylamine (2 eq) enhances nucleophilic substitution but may require quenching to avoid byproducts .
- Temperature Control : Heating intermediates at 50–60°C for 30–60 minutes improves cyclization efficiency .
Q. How to resolve contradictory NMR data during structural elucidation?
- Dynamic Effects : Broad signals (e.g., δ 12.80 ppm for OH) may indicate tautomerism; use DMSO-d6 to stabilize enolic forms .
- Decoupling Experiments : Differentiate overlapping aromatic protons (e.g., δ 7.50–8.82 ppm) via 2D-COSY or NOESY .
- Comparative Analysis : Cross-reference with analogs (e.g., 1-methyl derivatives) to assign shifts caused by benzyl/hydroxyethyl groups .
Q. What strategies validate biological activity mechanisms in analgesic studies?
- In Vivo Models : Use the "acetic acid writhing" assay to quantify analgesic efficacy (e.g., ED50 values) .
- SAR Analysis : Compare activity of benzylamide derivatives to 4-hydroxyquinolin-2-one analogs to identify bioisosteric relationships .
- Computational Docking : Map interactions with COX-2 or opioid receptors using molecular dynamics simulations .
Q. How to design bioisosteric analogs with improved pharmacokinetic properties?
- Core Modifications : Replace the pyrido-pyrrolo-pyrimidine core with quinazolinone or imidazopyridine scaffolds to enhance solubility .
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3) on the benzyl ring to improve metabolic stability .
- Prodrug Strategies : Mask the hydroxyethyl group as an ester to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
